molecular formula C18H17FN2OS B2827623 (4-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-04-4

(4-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2827623
CAS No.: 851805-04-4
M. Wt: 328.41
InChI Key: NVVSXMKOMMBVPS-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic compound. The imidazole ring is substituted with a 4-fluorophenyl group and a 4-methylbenzylthio group. Fluorophenyl groups are often used in medicinal chemistry due to their ability to mimic the hydrogen bond acceptor properties of a phenolic group, while the thioether group could potentially increase the lipophilicity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a fluorophenyl group, and a methylbenzylthio group . The exact structure would depend on the positions of these groups on the imidazole ring .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the substituent groups .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to the target chemical have been extensively studied for their synthesis processes and crystal structures. For instance, the synthesis and crystal structure analysis of compounds involving substituted thiophenes and fluorophenyl groups have revealed their potential for diverse biological and pharmaceutical applications. These compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiproliferative effects, and have applications in material science such as in organic field-effect transistors and solar cells (Nagaraju et al., 2018).

Antitumor and Antimicrobial Applications

Research has shown that certain fluorophenyl compounds possess distinct inhibition on the proliferation of various cancer cell lines, indicating their potential as antitumor agents (Tang & Fu, 2018). Additionally, derivatives of these compounds have demonstrated antimicrobial activity against a range of bacterial and fungal strains, suggesting their utility in developing new antibacterial and antifungal therapies (Gadakh et al., 2010).

Organic Electronics and Fluorescence Applications

The excited state properties and fluorescence of thermally activated delayed fluorescence molecules structurally similar to the target compound have been studied, indicating their application in organic electronics and lighting (Fan et al., 2018). These compounds can enhance the efficiency and stability of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives are used as antifungal agents, where they inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

(4-fluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-13-2-4-14(5-3-13)12-23-18-20-10-11-21(18)17(22)15-6-8-16(19)9-7-15/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVSXMKOMMBVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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